molecular formula C12H7F3N4S B13873509 3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13873509
M. Wt: 296.27 g/mol
InChI Key: KJSDEQNTTLVVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline ring fused with a thiadiazole ring. The presence of the trifluoromethyl group at the 6-position of the quinoline ring imparts unique chemical properties to the compound. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the quinoline and thiadiazole rings, as well as the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H7F3N4S

Molecular Weight

296.27 g/mol

IUPAC Name

3-[6-(trifluoromethyl)quinolin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H7F3N4S/c13-12(14,15)7-2-4-8-6(5-7)1-3-9(17-8)10-18-11(16)20-19-10/h1-5H,(H2,16,18,19)

InChI Key

KJSDEQNTTLVVGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C3=NSC(=N3)N)C=C1C(F)(F)F

Origin of Product

United States

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